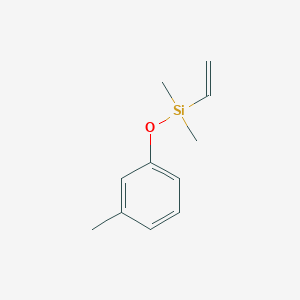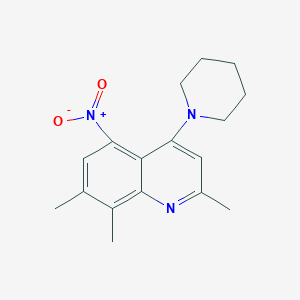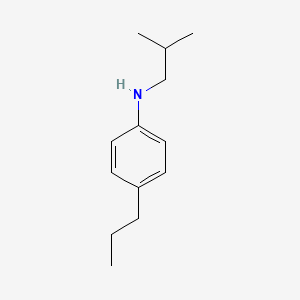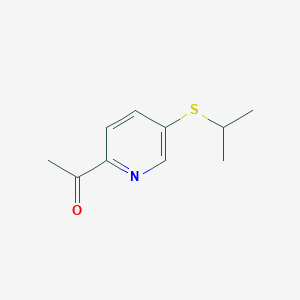![molecular formula C10H20N2 B12637511 2,7-Diazaspiro[3.5]nonane, 7-propyl- CAS No. 1003564-38-2](/img/structure/B12637511.png)
2,7-Diazaspiro[3.5]nonane, 7-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazaspiro[35]nonane, 7-propyl- is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[35]nonane, 7-propyl- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2,7-Diazaspiro[3.5]nonane, 7-propyl- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diazaspiro[3.5]nonane, 7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,7-Diazaspiro[3.5]nonane, 7-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 7-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to proteins, leading to their degradation or modulation of their activity. This interaction can affect various cellular processes and pathways, making it a valuable tool in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazaspiro[3.5]nonane: A similar compound without the propyl group.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Another derivative with different functional groups.
Uniqueness
2,7-Diazaspiro[3.5]nonane, 7-propyl- is unique due to the presence of the propyl group, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .
Propiedades
Número CAS |
1003564-38-2 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
7-propyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2/c1-2-5-12-6-3-10(4-7-12)8-11-9-10/h11H,2-9H2,1H3 |
Clave InChI |
CZJXESDLYVZQSV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC2(CC1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)


![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)




![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
